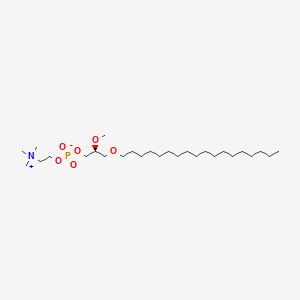
3,4-Dihydroxyxanthone
描述
3,4-二羟基黄酮是一种天然存在的黄酮衍生物,以其多样的生物活性而闻名。黄酮是一类含氧杂环化合物,具有二苯并-γ-吡喃骨架。3,4-二羟基黄酮因其独特的化学结构和性质而被研究用于其潜在的治疗应用 .
准备方法
合成路线和反应条件
3,4-二羟基黄酮的合成可以通过多种方法实现。一种常见的方法是使用多酚和水杨酸,在乙酸酐作为脱水剂的情况下加热 。另一种方法包括使用氯化锌和磷酰氯来生产黄酮,具有更高的产率和更短的反应时间 。此外,微波加热已被用于通过经典方法合成黄酮 .
工业生产方法
3,4-二羟基黄酮的工业生产通常涉及使用优化反应条件的大规模合成,以确保高产率和纯度。已经探索使用诸如镱、钯、钌和铜之类的催化剂来提高合成过程的效率 .
化学反应分析
反应类型
3,4-二羟基黄酮会发生各种化学反应,包括氧化、还原和取代反应。这些反应对于修饰化合物的结构和增强其生物活性至关重要 .
常见试剂和条件
3,4-二羟基黄酮反应中使用的常见试剂包括氧化剂,如高锰酸钾,以及还原剂,如硼氢化钠。取代反应通常涉及使用卤化剂和亲核试剂 .
主要形成的产物
这些反应形成的主要产物取决于所使用的具体试剂和条件。例如,3,4-二羟基黄酮的氧化会导致醌的形成,而还原会产生羟基黄酮 .
科学研究应用
作用机制
3,4-二羟基黄酮的作用机制涉及其与各种分子靶点和途径的相互作用。例如,其抗氧化活性归因于其清除自由基和抑制氧化应激的能力 。其抗癌活性与其与拓扑异构酶II的相互作用有关,拓扑异构酶II是参与DNA复制的关键酶 。此外,其抗炎作用是通过抑制促炎细胞因子介导的 .
相似化合物的比较
3,4-二羟基黄酮可以与其他类似化合物进行比较,例如:
3,6-二羟基黄酮: 结构相似,但羟基位于不同的位置,导致生物活性发生变化.
2,3-二羟基-4-甲氧基黄酮: 由于存在甲氧基,因此表现出不同的药理特性.
1,3-二羟基黄酮: 另一种具有独特生物活性的黄酮衍生物.
属性
CAS 编号 |
39731-48-1 |
|---|---|
分子式 |
C13H8O4 |
分子量 |
228.20 g/mol |
IUPAC 名称 |
3,4-dihydroxyxanthen-9-one |
InChI |
InChI=1S/C13H8O4/c14-9-6-5-8-11(15)7-3-1-2-4-10(7)17-13(8)12(9)16/h1-6,14,16H |
InChI 键 |
YFVCSEXMOBEPQB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=C(C=C3)O)O |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=C(C=C3)O)O |
Key on ui other cas no. |
39731-48-1 |
同义词 |
3,4-dihydroxy-xanthone |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
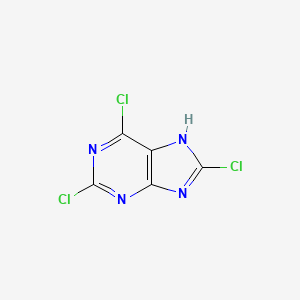

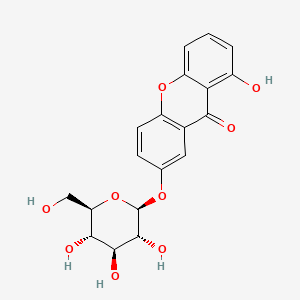
![N-[5-[3-[4-(3-aminopropylamino)butylamino]propanoylamino]pentyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide](/img/structure/B1237928.png)
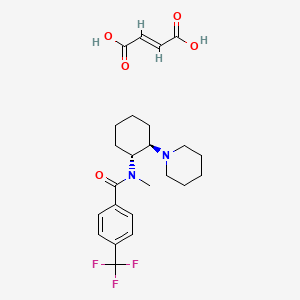
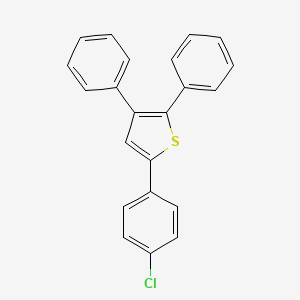

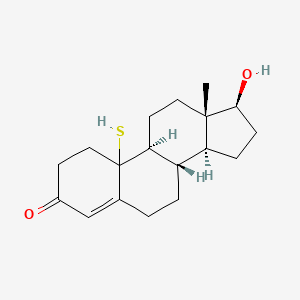
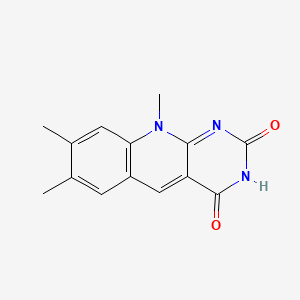



![(5R,6R)-6-[[[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]-oxomethyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1237944.png)
